N'-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound that features a xanthene core linked to a pyridine moiety via a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation of 9H-xanthene-9-carbohydrazide with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and synthetic routes.
Uniqueness
N’-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide is unique due to its combination of a xanthene core and a pyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(Z)-pyridin-3-ylmethylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-22-13-14-6-5-11-21-12-14)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-13,19H,(H,23,24)/b22-13- |
InChI Key |
WMJNNMJUBBQVLD-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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